H-Glu(OtBu)-OMe · HCl H-Glu(OtBu)-OMe · HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC3680532
InChI:
SMILES:
Molecular Formula: C10H19NO4 · HCl
Molecular Weight: 253.73

H-Glu(OtBu)-OMe · HCl

CAS No.:

Cat. No.: VC3680532

Molecular Formula: C10H19NO4 · HCl

Molecular Weight: 253.73

* For research use only. Not for human or veterinary use.

H-Glu(OtBu)-OMe · HCl -

Specification

Molecular Formula C10H19NO4 · HCl
Molecular Weight 253.73

Introduction

Chemical Identity and Structure

H-Glu(OtBu)-OMe·HCl represents a modified form of glutamic acid where the side chain carboxyl group is protected with a tert-butyl ester group while the α-carboxyl group bears a methyl ester protection. The amino group exists as a hydrochloride salt, enhancing stability and solubility characteristics. The compound possesses well-defined stereochemistry critical for its biological functions and applications.

Identification Parameters

The compound is characterized by several important identifiers that facilitate its recognition and standardization in scientific research:

PropertyValue
Chemical Name5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride
CAS Number6234-01-1
Molecular FormulaC₁₀H₁₉NO₄·HCl
Molecular Weight253.8 g/mol
Canonical SMILESCC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl
MDL NumberMFCD00153438

This unique combination of protective groups on different carboxyl moieties provides researchers with valuable orthogonal deprotection options during peptide synthesis and other chemical transformations .

Physical and Chemical Properties

The physical and chemical properties of H-Glu(OtBu)-OMe·HCl determine its behavior in various experimental conditions and influence its applications in research settings.

Physical Characteristics

PropertyDescription
AppearanceWhite to off-white crystalline solid
SolubilityDMSO: 125 mg/mL (492.67 mM; requires ultrasonic assistance)
Storage StabilityStable at -20°C (solid form)
Solution Stability6 months at -80°C; 1 month at -20°C (in DMSO)

The compound's solubility profile demonstrates good dissolution in polar aprotic solvents like DMSO, making it suitable for various laboratory applications requiring stock solution preparation .

Chemical Reactivity

H-Glu(OtBu)-OMe·HCl features selective protection of its carboxyl groups, enabling controlled chemical transformations:

  • The tert-butyl ester (OtBu) protection on the side chain carboxyl group can be selectively removed under mild acidic conditions

  • The methyl ester (OMe) protection on the α-carboxyl requires different deprotection conditions, typically basic hydrolysis

  • The amino group is available for peptide bond formation after neutralization of the hydrochloride salt

This differential reactivity makes the compound particularly valuable in sequential peptide synthesis strategies requiring selective deprotection steps .

Target ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM3.9401 mL19.7006 mL39.4011 mL
5 mM0.7880 mL3.9401 mL7.8802 mL
10 mM0.3940 mL1.9701 mL3.9401 mL

To ensure optimal dissolution:

  • Select appropriate solvent (preferably DMSO)

  • Heat the tube to 37°C

  • Use ultrasonic bath agitation to enhance dissolution

  • Aliquot solutions to avoid repeated freeze-thaw cycles

Research Applications

H-Glu(OtBu)-OMe·HCl serves multiple functions in biochemical and pharmaceutical research, with applications spanning from fundamental peptide synthesis to specialized biomedical investigations.

Peptide Synthesis Applications

As a protected amino acid derivative, H-Glu(OtBu)-OMe·HCl plays a crucial role in peptide synthesis:

  • Serves as a building block for incorporating glutamic acid residues with differential protection

  • Enables orthogonal protection strategies in complex peptide synthesis

  • Facilitates the creation of glutamic acid-containing bioactive peptides

  • Allows for selective modification of either carboxyl group during synthetic sequences

The compound's protection pattern is particularly valuable when synthesizing peptides requiring selective deprotection of specific carboxyl groups at different synthesis stages .

Biochemical Research

Beyond peptide synthesis, the compound finds utility in various biochemical research contexts:

  • Studies investigating glutamic acid metabolism and function

  • Development of glutamate-based pharmaceuticals

  • Structure-activity relationship studies of glutamate-containing compounds

  • As a reference standard in analytical methods and metabolic investigations

The availability of high-purity H-Glu(OtBu)-OMe·HCl from commercial suppliers facilitates these research applications by providing consistent starting materials for experimental work .

SupplierCatalog NumberProduct SpecificationsPurity
GlpBioGA10206Sample solution provided at 25 μL, 10mMResearch grade
Ambeed-Multiple size options availableResearch grade

These commercial sources provide researchers with access to the compound in formats appropriate for various experimental needs .

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